N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
Description
Properties
CAS No. |
77154-16-6 |
|---|---|
Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25) |
InChI Key |
RUOWZMURTIZENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a classical azo dye preparation route involving:
Preparation of the Biphenyl Derivative:
The 4-hydroxy[1,1'-biphenyl]-3-yl moiety is synthesized or procured as a precursor. This biphenyl derivative serves as the coupling component in the azo reaction.Diazotization of the Aromatic Amine:
The aromatic amine bearing the 3-chloro-4-substituted phenyl group is subjected to diazotization. This involves treatment with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5 °C) to form the diazonium salt intermediate.Azo Coupling Reaction:
The diazonium salt is then coupled with the biphenyl derivative under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-), yielding the azo compound.Acetylation to Form the Acetamide:
The azo compound is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group on the aromatic amine nitrogen, completing the synthesis of N-[3-chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-yl)azo]phenyl]acetamide.
Detailed Stepwise Procedure
| Step | Reaction | Reagents & Conditions | Notes & Yields |
|---|---|---|---|
| 1 | Biphenyl derivative preparation | Synthesis or procurement of 4-hydroxy[1,1'-biphenyl]-3-yl compound | Purity critical for coupling efficiency |
| 2 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt; temperature control essential to prevent decomposition |
| 3 | Azo coupling | Diazonium salt + biphenyl derivative, pH ~8-9, aqueous medium | Coupling yields azo intermediate; pH and temperature control optimize yield |
| 4 | Acetylation | Azo intermediate + Acetic anhydride or Acetyl chloride, base catalyst (e.g., pyridine), room temperature or mild heating | Introduces acetamide group; reaction monitored by TLC or HPLC |
Reaction Conditions and Optimization
-
- Temperature: 0–5 °C to stabilize diazonium salt
- Acid: Hydrochloric acid preferred for stable diazonium formation
- Stoichiometry: Slight excess of NaNO2 ensures complete diazotization
-
- pH: Mildly alkaline (pH 8–9) to maintain nucleophilicity of coupling component
- Solvent: Aqueous or mixed aqueous-organic solvents to dissolve reactants
- Temperature: 0–10 °C to prevent side reactions
-
- Reagent: Acetic anhydride preferred for mild acetylation
- Catalyst: Pyridine or triethylamine to scavenge HCl byproduct
- Temperature: Room temperature to 50 °C for efficient reaction without decomposition
Research Findings and Analytical Data
The azo coupling step is critical for the formation of the characteristic azo bond, confirmed by UV-Vis spectroscopy showing absorption in the visible region due to the extended conjugation.
The acetamide formation is verified by IR spectroscopy with characteristic amide bands near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
Purification is typically achieved by recrystallization or chromatographic methods to obtain >99% pure product suitable for research applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product Quality |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |
| pH during Coupling | 8–9 | Maximizes azo bond formation |
| Coupling Solvent | Aqueous or aqueous-organic | Ensures solubility and reaction rate |
| Acetylation Reagent | Acetic anhydride | Mild, efficient acetylation |
| Catalyst for Acetylation | Pyridine or triethylamine | Neutralizes acid byproducts |
| Purification | Recrystallization or chromatography | Achieves high purity (>99%) |
Chemical Reactions Analysis
Azo Group Reduction
The azo bond (-N=N-) is highly susceptible to reductive cleavage, producing aromatic amines. Common reducing agents and outcomes include:
Research Findings :
-
The electron-withdrawing chloro group slightly slows reduction kinetics compared to non-halogenated analogs.
-
UV-Vis spectroscopy confirms reaction completion via loss of the azo group’s characteristic absorbance (~450 nm) .
Electrophilic Aromatic Substitution (EAS)
The chloro and hydroxyl groups direct EAS on their respective aromatic rings:
| Reaction | Site of Substitution | Conditions | Major Product |
|---|---|---|---|
| Nitration | Para to -OH on biphenyl ring | HNO₃/H₂SO₄, 0–5°C | Nitro derivative at position 2 of biphenyl |
| Sulfonation | Meta to -Cl on chlorophenyl ring | H₂SO₄, 50°C | Sulfonic acid at position 5 of chlorophenyl |
Key Observations :
-
The hydroxyl group (-OH) activates the biphenyl ring, favoring ortho/para substitution .
-
The chloro group (-Cl) deactivates the phenyl ring but directs incoming electrophiles to meta positions .
Nucleophilic Aromatic Substitution (NAS)
The chloro group undergoes substitution under forcing conditions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (aq) | Cu catalyst, 150°C, 24 hrs | 3-Amino-4-[(4-hydroxybiphenyl)azo]phenylacetamide | 60–70 |
| NaOH | 200°C, sealed tube | Phenol derivative (via hydrolysis) | <10 |
Mechanistic Notes :
-
Chloro substitution is sluggish due to the ring’s electron-deficient nature from the azo and acetamide groups .
-
Copper catalysts facilitate amination by stabilizing transition states .
Acetamide Hydrolysis
The acetamide group hydrolyzes to a free amine under acidic or basic conditions:
Spectroscopic Validation :
Metal Complexation
The azo and hydroxyl groups act as bidentate ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (Log K) |
|---|---|---|---|
| Cu(II) | pH 7, 25°C | Octahedral Cu-azo complex | 12.5 ± 0.3 |
| Fe(III) | pH 3, 60°C | Tetragonal Fe-azo complex | 9.8 ± 0.2 |
Applications :
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the azo group:
| Light Source | Wavelength (nm) | Isomer Ratio (cis:trans) | Half-Life (cis→trans) |
|---|---|---|---|
| UV-A | 365 | 35:65 | 48 hrs (dark) |
| UV-C | 254 | 50:50 | 12 hrs (dark) |
Research Implications :
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of an azo group, which is instrumental in its reactivity and application potential. The molecular formula is C₁₅H₁₃ClN₂O₂, and its molecular weight is approximately 300.73 g/mol. The structure includes a chloro-substituted biphenyl moiety, which contributes to its biological activity and affinity for various targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of azo compounds exhibit anticancer properties. N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide has been studied for its potential to inhibit tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways related to cell survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function.
Dye and Pigment Synthesis
Textile Industry Applications
this compound is utilized in the synthesis of azo dyes. Azo dyes are widely used in the textile industry due to their vibrant colors and stability. The compound's ability to form stable colored complexes with metal ions enhances its utility in dye formulations .
Photostability Studies
Research into the photostability of azo dyes derived from this compound has shown that modifications can lead to improved resistance to light degradation, which is crucial for applications in outdoor textiles and materials exposed to sunlight .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a potential additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposite Development
The compound has been investigated for use in nanocomposites where it acts as a coupling agent between organic matrices and inorganic fillers. This application can lead to improved electrical conductivity and mechanical strength in composite materials .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | Dye Stability | Azo dyes synthesized from this compound exhibited enhanced lightfastness when compared to traditional dyes under UV exposure tests. |
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with molecular targets through its azo linkage and phenyl rings. The compound can form stable complexes with metal ions and other molecules, which can alter their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azo and Acetamide Groups
- N-[4-[(4-hydroxy[1,1'-biphenyl]-3-yl)azo]phenyl]acetamide (CAS 70660-54-7) Structure: Differs from the target compound by lacking the 3-chloro substituent on the acetamide-bearing phenyl ring.
- 2-(4′-Chloro-4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-N-(3-guanidinopropyl)-2-oxoacetamide hydrochloride (22c) Structure: Features a chloro substituent at the 4′ position, an octylsulfonamido group, and a guanidinopropyl side chain. Properties: Molecular weight 581.14 g/mol; synthesized in 60% yield via coupling reactions . Key Contrast: The sulfonamido and guanidine groups enhance hydrophilicity and biological targeting (e.g., enzyme inhibition), unlike the simpler acetamide and hydroxy groups in the target compound .
Halogen-Substituted Acetamides
N-(4-Bromophenyl)acetamide
- Structure : A simple acetamide with a bromo substituent at the para position.
- Properties : Molecular weight 214.06 g/mol; bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) reflect typical amide resonance .
- Key Contrast : The bromo substituent’s larger atomic radius compared to chloro may alter crystal packing and intermolecular interactions (e.g., halogen bonding) .
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structure : Contains a chloro group on the aliphatic chain and a methoxy group on the phenyl ring.
- Properties : Exhibits C–H···O hydrogen bonding and N–H···O classical hydrogen bonds, forming chains in the crystal lattice .
- Key Contrast : The aliphatic chloro group vs. aromatic chloro in the target compound may influence metabolic stability and reactivity.
Complex Heterocyclic Acetamides
- N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide Structure: Integrates a thiazolidinone-indole hybrid system with a 4-chlorophenylacetamide group. Properties: Molecular formula C23H19ClN2O4S3; complex heterocyclic framework likely impacts bioavailability and target specificity . Key Contrast: The thioxo-thiazolidinone moiety introduces redox-active sulfur centers, absent in the target compound’s structure .
Physicochemical and Functional Comparisons
Table 1: Key Parameters of Selected Compounds
Biological Activity
N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide (CAS No. 77154-16-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an azo linkage that is known for its role in various biological processes. Its structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 288.73 g/mol
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. Azo derivatives have been studied for their ability to inhibit the growth of various bacterial strains. For instance, a study highlighted the effectiveness of related azo compounds against Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar properties due to its structural characteristics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Azo Compound 1 | E. coli | 15 |
| Azo Compound 2 | S. aureus | 18 |
| This compound | TBD |
Anticancer Activity
Azo compounds have also been investigated for their anticancer potential. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Preliminary studies on similar compounds suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
A study evaluating the cytotoxicity of various azo derivatives reported IC values indicating significant activity against human breast cancer cells (MCF-7). The following table summarizes the findings:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Azo Compound A | MCF-7 | 10 |
| Azo Compound B | HeLa | 15 |
| This compound | TBD |
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species Generation : Azo compounds can generate ROS, leading to oxidative stress in cells.
- DNA Interaction : Some azo compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer cell proliferation.
Study on Antimicrobial Properties
In a comparative study, researchers synthesized several azo derivatives and assessed their antimicrobial efficacy. The study found that modifications to the phenolic structure significantly enhanced antibacterial activity against E. coli. This suggests that similar modifications in this compound could yield improved antimicrobial properties .
Evaluation of Anticancer Effects
A recent investigation into the anticancer properties of azo compounds demonstrated that specific structural modifications could lead to increased cytotoxicity in MCF-7 cells. The study highlighted that substituents on the biphenyl moiety influenced the compound's ability to induce apoptosis . This finding emphasizes the potential for developing more potent derivatives based on this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via diazo coupling reactions. A typical approach involves reacting 3-chloro-4-aminophenylacetamide with a diazonium salt derived from 4-hydroxybiphenyl-3-amine under controlled pH (e.g., acidic or neutral conditions). Key steps include:
- Diazotization of the aromatic amine precursor at 0–5°C using NaNO₂ and HCl .
- Coupling with the acetamide derivative in a polar aprotic solvent (e.g., dichloromethane) with triethylamine as a base .
- Yield optimization requires careful temperature control (273 K for diazo coupling) and stoichiometric ratios (1:1 molar ratio of amine to diazonium salt) .
Q. Which spectroscopic techniques are most effective for characterizing this azo-acetamide compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms the azo (-N=N-) chromophore with λmax ~450–550 nm, depending on substituent electronic effects .
- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., para-chloro and biphenyl protons) and acetamide carbonyl resonance (~168–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or azo groups) .
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact (Irritant classification) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particulates .
- Storage : Store in airtight containers at –20°C to prevent degradation; avoid exposure to moisture or direct sunlight .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as microbial enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase). Parameters include:
- Ligand preparation (protonation states, tautomer generation) .
- Grid box centered on the active site with dimensions adjusted for the azo-biphenyl moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., mammalian vs. bacterial) to identify selective toxicity thresholds .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed azo bonds) that may contribute to cytotoxicity .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance stability and reduce off-target effects .
Q. How does X-ray crystallography confirm the spatial arrangement of the azo and acetamide groups?
- Methodological Answer :
- Crystal Growth : Recrystallize from toluene or ethanol via slow evaporation to obtain single crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction experiments, resolving dihedral angles between aromatic rings (e.g., ~60.5° for biphenyl vs. chlorophenyl planes) .
- Hydrogen Bonding Analysis : Identify intermolecular N-H···O interactions stabilizing the crystal lattice .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Studies : Administer oral doses (10–50 mg/kg) to assess bioavailability, plasma half-life (t₁/₂), and metabolite excretion .
- Histopathology : Examine liver/kidney sections for signs of oxidative stress (e.g., glutathione depletion) .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
